N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide
CAS No.: 1992-24-1
Cat. No.: VC5851141
Molecular Formula: C11H9F6NO2
Molecular Weight: 301.188
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1992-24-1 |
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Molecular Formula | C11H9F6NO2 |
Molecular Weight | 301.188 |
IUPAC Name | N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]acetamide |
Standard InChI | InChI=1S/C11H9F6NO2/c1-6(19)18-8-4-2-7(3-5-8)9(20,10(12,13)14)11(15,16)17/h2-5,20H,1H3,(H,18,19) |
Standard InChI Key | HBGYOKOCPHASLN-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
Introduction
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide typically involves a multi-step process:
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Formation of the hexafluoroisopropanol-substituted aniline:
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Acetylation of the aniline precursor:
Key reaction conditions:
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Temperature: 0–25°C for acetylation to prevent side reactions.
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Solvent: Dichloromethane or tetrahydrofuran for optimal solubility .
Physicochemical Properties
The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, making it suitable for drug discovery applications .
Biological and Pharmacological Applications
Target Engagement
N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide derivatives have been investigated as:
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Modulators of Store-Operated Calcium Entry (SOCE): Analogous compounds (e.g., oxadiazole-bearing pyrazoles) inhibit SOCE channels, implicating potential roles in treating inflammatory diseases .
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Enzyme inhibitors: The acetamide group may interact with protease active sites, as seen in similar fluorinated acetamides .
Metabolic Stability
Fluorination enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro studies of related compounds show >80% remaining after 1-hour incubation with liver microsomes .
Comparative Analysis with Structural Analogs
The hydroxyl group in N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide improves water solubility compared to non-hydroxylated analogs .
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